4-(2-Fluorophenyl)butanoic acid chemical properties
4-(2-Fluorophenyl)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorophenyl)butanoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)butanoic acid, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights into its practical application.
Core Physicochemical Properties
4-(2-Fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and reactivity. A summary of its fundamental properties is presented below.
| Property | Value | Reference |
| CAS Number | 143654-62-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Appearance | (Typically a solid at room temperature, specific color and form may vary) | |
| Purity (Commercial) | ≥95% | [1][2] |
Spectroscopic Profile: A Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons.
-
Aromatic Protons (δ ≈ 7.0-7.4 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom.
-
Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet, characteristic of the acidic proton of the carboxyl group, will be observed far downfield.
-
Methylene Protons (δ ≈ 1.9-2.8 ppm): The three methylene groups (-CH₂-) in the butanoic acid chain will present as follows:
-
The -CH₂- group adjacent to the phenyl ring (Cα) will be a triplet around δ 2.7 ppm.
-
The -CH₂- group adjacent to the carboxyl group (Cγ) will appear as a triplet around δ 2.4 ppm.
-
The central -CH₂- group (Cβ) will be a quintet or multiplet around δ 1.9 ppm, coupled to the protons on both adjacent methylene groups.[3][6]
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (δ ≈ 175-180 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[7]
-
Aromatic Carbons (δ ≈ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a chemical shift around 160 ppm. The other aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the fluorine and alkyl substituents.
-
Methylene Carbons (δ ≈ 25-35 ppm): The three aliphatic carbons will resonate in the upfield region of the spectrum.[3]
Infrared (IR) Spectroscopy
The IR spectrum is defined by the vibrational modes of its functional groups.
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]
-
C-H Stretch (2850-3000 cm⁻¹): Absorptions corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds.
-
C=O Stretch (1700-1725 cm⁻¹): A sharp and intense absorption band for the carbonyl group of the carboxylic acid.[4]
-
C-F Stretch (1100-1250 cm⁻¹): A strong band corresponding to the carbon-fluorine bond stretching.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 182.[5] Common fragmentation patterns for butanoic acid derivatives would involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the alkyl chain.
Synthesis of 4-(2-Fluorophenyl)butanoic Acid
A robust and common method for synthesizing aryl-substituted butanoic acids is through a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
Fluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(2-fluorophenyl)-4-oxobutanoic acid. The ortho- and para-isomers are typically formed, which require separation.
Step 2: Clemmensen or Wolff-Kishner Reduction
The ketone group of 4-(2-fluorophenyl)-4-oxobutanoic acid is then reduced to a methylene group.
-
Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8]
-
Wolff-Kishner Reduction: Involves the formation of a hydrazone using hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH).[3]
Experimental Protocol: Wolff-Kishner Reduction
This protocol is adapted from a known procedure for a similar isomer.[3]
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, add 4-(2-fluorophenyl)-4-oxobutanoic acid (1 equivalent) and diethylene glycol.
-
Hydrazone Formation: Add 85% potassium hydroxide (2.4 equivalents) and 50% hydrazine monohydrate (2.4 equivalents) to the flask at room temperature.
-
Heating: Heat the mixture to 120-130 °C for approximately 2 hours, during which the mixture should become homogeneous.
-
Water Removal: Increase the temperature to 180-200 °C and continue stirring for 3 hours, collecting water in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and pour into a solution of 2.5 N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-(2-Fluorophenyl)butanoic acid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 4-(2-Fluorophenyl)butanoic acid.
Reactivity and Chemical Behavior
The chemical behavior of 4-(2-Fluorophenyl)butanoic acid is dictated by its two primary functional components: the carboxylic acid group and the fluorinated aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxyl group is a versatile functional handle for various chemical transformations:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form amides.[9]
-
Reduction: Can be reduced to the corresponding primary alcohol, 4-(2-fluorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Influence of the 2-Fluoro Substituent
The fluorine atom at the ortho position exerts a significant electronic influence on the phenyl ring:
-
Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the ring through the sigma bond (-I effect), deactivating it towards electrophilic aromatic substitution compared to benzene.
-
Resonance Effect: Fluorine can donate electron density to the ring via its lone pairs (+R effect), which directs incoming electrophiles to the ortho and para positions.
-
Overall Effect: The inductive effect generally outweighs the resonance effect, making the ring less reactive. The available para position (relative to the butanoic acid chain) is the most likely site for further electrophilic substitution.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of 4-(2-Fluorophenyl)butanoic acid.
Applications in Research and Drug Development
Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.
-
Pharmaceutical Intermediate: 4-(2-Fluorophenyl)butanoic acid serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motif is found in various research compounds.
-
GABA Analogues: Derivatives of aminobutanoic acids are known to interact with γ-aminobutyric acid (GABA) receptors and transporters. For instance, related fluorinated aminobutanoic acid structures have been studied for their effects on GABA transport systems in the brain.[10][11] The 4-(2-fluorophenyl)butanoic acid scaffold can be a precursor for synthesizing novel GABA analogues with potential applications as central nervous system agents.
-
Molecular Probes: The incorporation of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical tool for studying molecular interactions and metabolic pathways without the background noise present in ¹H NMR.[12]
Conclusion
4-(2-Fluorophenyl)butanoic acid is a versatile chemical entity characterized by the dual reactivity of its carboxylic acid function and its fluorinated aromatic ring. Its well-defined physicochemical and spectroscopic properties make it a reliable intermediate for synthetic applications. The strategic placement of the fluorine atom provides a route to novel compounds with potentially enhanced biological activities, solidifying its importance as a building block for researchers and scientists in the field of drug discovery and materials science.
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